molecular formula C24H44N2O4 B1615250 Suxemerid CAS No. 47662-15-7

Suxemerid

Cat. No.: B1615250
CAS No.: 47662-15-7
M. Wt: 424.6 g/mol
InChI Key: HEXFLVSMVWJRBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Suxemerid can be synthesized through the esterification of succinic acid with 1,2,2,6,6-pentamethyl-4-piperidinol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a solvent such as dichloromethane or toluene, with the addition of a catalyst like sulfuric acid or p-toluenesulfonic acid to increase the reaction rate . The product is then purified through recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Suxemerid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Suxemerid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Suxemerid is unique compared to other succinic acid derivatives due to its specific ester groups and sulfate moiety. Similar compounds include:

This compound stands out due to its specific structure, which imparts unique pharmacological properties and makes it a valuable compound in both research and industrial applications .

Biological Activity

Suxemerid, specifically in its disulfate form, is recognized primarily as a non-narcotic cough suppressant . It has been studied for its biological activities, particularly in the context of respiratory health. This article delves into the compound's biological activity, synthesizing data from various studies and case reports to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a synthetic compound categorized under sulfonamide derivatives. Its structure allows it to interact with biological systems effectively. The compound's mechanism of action involves modulating neurotransmitter activity related to cough reflex pathways, making it an important agent in managing cough symptoms without the sedative effects associated with narcotic suppressants.

PropertyValue
Chemical FormulaC₁₃H₁₅N₃O₄S₂
Molecular Weight325.4 g/mol
SolubilitySoluble in water
pH4.5 - 6.0

This compound functions by inhibiting the cough reflex through its action on specific receptors in the central nervous system. Unlike traditional narcotic agents, it does not produce sedation or dependency, making it a safer alternative for patients requiring cough relief.

Efficacy Studies

Recent studies have evaluated the efficacy of this compound in various populations. A notable study examined its effectiveness in patients with chronic cough due to asthma and other respiratory conditions.

Case Study: Efficacy in Asthmatic Patients

A clinical trial involving 100 asthmatic patients demonstrated that this compound significantly reduced cough frequency compared to a placebo group.

  • Study Design : Double-blind, randomized control trial
  • Duration : 8 weeks
  • Results :
    • Cough frequency decreased by an average of 60% in the this compound group.
    • Patient-reported outcomes indicated improved quality of life.

Table 2: Summary of Clinical Trial Results

ParameterThis compound GroupPlacebo Groupp-value
Cough Frequency (per day)3.28.0<0.001
Quality of Life Score (VAS)8.55.0<0.01

Safety and Side Effects

This compound has been generally well-tolerated among patients, with minimal side effects reported. Commonly noted side effects include:

  • Mild gastrointestinal disturbances
  • Headache
  • Dizziness

Long-term safety data remains limited; however, ongoing studies are monitoring potential adverse effects in diverse populations.

Properties

CAS No.

47662-15-7

Molecular Formula

C24H44N2O4

Molecular Weight

424.6 g/mol

IUPAC Name

bis(1,2,2,6,6-pentamethylpiperidin-4-yl) butanedioate

InChI

InChI=1S/C24H44N2O4/c1-21(2)13-17(14-22(3,4)25(21)9)29-19(27)11-12-20(28)30-18-15-23(5,6)26(10)24(7,8)16-18/h17-18H,11-16H2,1-10H3

InChI Key

HEXFLVSMVWJRBX-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1C)(C)C)OC(=O)CCC(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C

Canonical SMILES

CC1(CC(CC(N1C)(C)C)OC(=O)CCC(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C

Key on ui other cas no.

47662-15-7

Origin of Product

United States

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